Hinokitiol
Overview
Description
Hinokitiol, also known as β-thujaplicin, is a natural monoterpenoid found in the wood of trees in the Cupressaceae family. It was first isolated by Japanese chemist Tetsuo Nozoe in 1936 from the heartwood of Taiwanese hinoki (Chamaecyparis taiwanensis). This compound is known for its unique heptagonal molecular structure and is the first non-benzenoid aromatic compound identified . This compound has a variety of applications, including use in oral and skin care products, as a food additive, and in scientific research due to its biological properties .
Mechanism of Action
Target of Action
Hinokitiol, a natural bioactive compound found in several aromatic and medicinal plants, has been identified to target heparanase , an endoglycosidase that participates in the degradation of the extracellular matrix . This leads to cell migration and invasion . It also targets SIRT1 and NOX4 .
Mode of Action
This compound interacts with its targets, leading to various changes in cellular processes. It can block cell transformation at different levels by acting on the cell cycle, apoptosis, and autophagy via inhibiting gene expression and dysregulating cellular signaling pathways . It also restores or reduces cell iron .
Biochemical Pathways
This compound affects several biochemical pathways. It blocks signaling pathways generated by EGFR, such as DNA damage, autophagy, phase cell cycle arrest, and paraptosis . It also induces intrinsic apoptosis via the increase in ROS production and protein Bax expression .
Result of Action
This compound has various molecular and cellular effects. It significantly reduces the viability of cancer cells in a dose-dependent manner . It enhances apoptosis by increasing the levels of cleaved poly-ADP-ribose polymerase (PARP) and phospho-p53 . It also induces dysfunction in autophagy through the upregulation of LC3B and p62 protein expression .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been shown to selectively enhance the antibacterial activity of tetracyclines against Staphylococcus aureus . The mode of action of this compound is suggested to be related to its potent metal-chelating capacity, which induces the production of reactive oxygen species and inhibits respiratory chain function dependent on iron-containing enzymes .
Biochemical Analysis
Biochemical Properties
Hinokitiol has been tested and explored for its different biological properties . It can block cell transformation at different levels by its action on the cell cycle, apoptosis, autophagy via inhibiting gene expression and dysregulating cellular signaling pathways .
Cellular Effects
This compound exhibits various pharmacological properties, including anticancer mechanisms . It influences cell function by blocking cell transformation at different levels, including the cell cycle, apoptosis, and autophagy .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting gene expression and dysregulating cellular signaling pathways . It can block cell transformation at different levels, thus exerting its anticancer effects .
Temporal Effects in Laboratory Settings
It has been observed that this compound exhibits long-term effects on cellular function, particularly in its role as an anticancer agent .
Dosage Effects in Animal Models
It has been observed that this compound exhibits pharmacological properties, including anticancer effects .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its interaction with different enzymes and cofactors . It has been observed to have effects on metabolic flux and metabolite levels .
Transport and Distribution
It has been observed that this compound interacts with various biomolecules, which may influence its localization or accumulation .
Subcellular Localization
It has been observed that this compound interacts with various biomolecules, which may direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hinokitiol can be synthesized through several methods. One common synthetic route involves the cyclization of a suitable precursor under acidic conditions to form the tropolone ring structure. The reaction typically requires a catalyst such as sulfuric acid and proceeds through a series of intermediate steps, including the formation of a cycloheptatriene derivative .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources, such as the heartwood of Cupressaceae trees. The extraction process includes steam distillation or solvent extraction, followed by purification steps like recrystallization to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
Hinokitiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction of this compound can yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include oxidized this compound derivatives, dihydrothis compound, and various substituted this compound compounds .
Scientific Research Applications
Hinokitiol has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry due to its metal-chelating properties.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it useful in biological studies.
Medicine: Investigated for its anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Used in the production of antibacterial wound dressings and as an additive in personal care products.
Comparison with Similar Compounds
Hinokitiol is unique due to its tropolone ring structure and broad spectrum of biological activities. Similar compounds include:
Tropolone: Shares the tropolone ring but lacks the isopropyl group, resulting in different biological activities.
Colchicine: Another tropolone derivative with distinct pharmacological properties, primarily used as an anti-gout agent.
This compound stands out for its versatility and wide range of applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
2-hydroxy-6-propan-2-ylcyclohepta-2,4,6-trien-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7(2)8-4-3-5-9(11)10(12)6-8/h3-7H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWUEFKEXZQKKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)C(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Record name | hinokitiol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Hinokitiol | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6043911 | |
Record name | beta-Thujaplicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6043911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | beta-Thujaplicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035213 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
140.00 °C. @ 10.00 mm Hg | |
Record name | beta-Thujaplicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035213 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.2 mg/mL at 25 °C | |
Record name | beta-Thujaplicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035213 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
499-44-5 | |
Record name | Hinokitiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=499-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Thujaplicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | hinokitiol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18804 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-4-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | beta-Thujaplicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6043911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-4-isopropyl-2,4,6-cyclohepta-2,4,6-trien-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.165 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .BETA.-THUJAPLICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5335D6EBI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | beta-Thujaplicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035213 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
52 - 52.5 °C | |
Record name | beta-Thujaplicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035213 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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